![molecular formula C23H17ClFN3O B15000031 8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B15000031.png)
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines
Preparation Methods
The synthesis of 8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be achieved through a multi-step process involving the reaction of 2-aminoacetophenones with iso(thio)cyanates. This reaction is mediated by Selectfluor, a reagent that facilitates the selective electrophilic di- and monofluorinations . The reaction conditions, including the absence or presence of a base, significantly influence the outcome, yielding either gem-difluoro-oxylated or monofluoro-oxylated quinazolin(thi)ones .
Chemical Reactions Analysis
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Scientific Research Applications
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in ligand-centered redox events, which are crucial for its catalytic activity in various reactions . The presence of chlorophenyl and fluorophenyl groups enhances its reactivity and selectivity in these processes.
Comparison with Similar Compounds
Similar compounds to 8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one include other pyrazoloquinazolines and quinazolin(thi)ones. These compounds share structural similarities but differ in their substituent groups, which influence their chemical properties and applications
Properties
Molecular Formula |
C23H17ClFN3O |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C23H17ClFN3O/c1-13-22(15-4-8-18(25)9-5-15)23-26-12-19-20(28(23)27-13)10-16(11-21(19)29)14-2-6-17(24)7-3-14/h2-9,12,16H,10-11H2,1H3 |
InChI Key |
RHAOAYNQOVAVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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